Umeclidinium bromide has been studied in vitro (in laboratory settings) to understand its mechanisms of action and how it affects airway smooth muscle cells. These studies have shown that umeclidinium bromide can relax airway smooth muscle cells, which could potentially improve airflow in patients with chronic obstructive pulmonary disease (COPD).
Umeclidinium bromide has also been studied in vivo (in live animals) to assess its effects on lung function and airway resistance. These studies have provided further evidence that umeclidinium bromide can improve airflow in animal models of COPD.
Umeclidinium bromide is a long-acting muscarinic antagonist primarily used in the treatment of chronic obstructive pulmonary disease (COPD). It is classified as an anticholinergic agent, which works by inhibiting the action of acetylcholine at muscarinic receptors, particularly the M3 subtype found in airway smooth muscle. This inhibition leads to bronchodilation, making it easier for patients to breathe. The chemical formula for umeclidinium bromide is C29H34NO2·Br, and it appears as a white powder that is slightly soluble in water and various organic solvents .
Umeclidinium bromide works by competitively inhibiting the binding of acetylcholine, a neurotransmitter, to muscarinic receptors in the airways of the lungs []. Acetylcholine causes the airways to constrict, making breathing difficult for COPD patients. By blocking these receptors, umeclidinium bromide relaxes the airways, allowing for easier airflow and improved breathing.
Umeclidinium bromide undergoes several metabolic transformations primarily through the cytochrome P450 enzyme system, particularly CYP2D6. The main metabolic pathways include oxidative processes such as hydroxylation and O-dealkylation, followed by conjugation reactions like glucuronidation. These reactions produce metabolites that generally exhibit reduced pharmacological activity compared to the parent compound .
Umeclidinium bromide demonstrates potent bronchodilatory effects by competitively antagonizing muscarinic acetylcholine receptors. The drug exhibits a slow reversibility at the M3 receptor subtype, which contributes to its long duration of action. Clinical studies have shown significant improvements in lung function, with effects observed as early as 15 minutes post-administration and sustained over 24 hours . The drug's systemic exposure is low due to its targeted inhalation route of administration, which minimizes oral absorption .
The synthesis of umeclidinium bromide involves several steps, beginning with the formation of its core bicyclic structure followed by the introduction of functional groups that confer its pharmacological properties. Key steps typically include:
These methods ensure high purity and yield of the final product suitable for pharmaceutical applications .
Umeclidinium bromide is primarily indicated for the management of COPD. It is marketed under the brand name Incruse Ellipta and is administered via inhalation once daily. The drug helps alleviate symptoms associated with COPD but does not cure the underlying disease. Additionally, it may be used in combination therapies with other bronchodilators or corticosteroids to enhance therapeutic outcomes .
Umeclidinium bromide interacts with various drugs and metabolic pathways:
Umeclidinium bromide shares structural and functional similarities with other anticholinergic agents used in respiratory therapy. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Structure | Mechanism of Action | Duration of Action | Unique Features |
---|---|---|---|---|
Tiotropium bromide | C19H22BrN3O5S | Long-acting muscarinic antagonist | 24 hours | Higher selectivity for M1/M3 receptors |
Aclidinium bromide | C20H24BrN3O4 | Long-acting muscarinic antagonist | 12 hours | Rapid onset of action |
Glycopyrrolate | C19H28BrN | Anticholinergic | 12 hours | Used for both COPD and asthma |
Ipratropium bromide | C20H30BrN | Short-acting muscarinic antagonist | 4-6 hours | Often used as a rescue inhaler |
Umeclidinium's unique profile lies in its long duration of action combined with its specific receptor affinity, making it particularly effective for once-daily dosing in COPD management .
Umeclidinium bromide exhibits limited aqueous solubility, which is characteristic of quaternary ammonium compounds with bulky organic substituents. The compound is classified as slightly soluble in water [1] [2] [3], with predictive models estimating the water solubility at approximately 2.25 × 10⁻⁵ mg/mL [4]. This poor aqueous solubility is consistent with the compound's lipophilic nature and quaternary ammonium structure.
The solubility profile in organic solvents demonstrates significant variation depending on the solvent system. Umeclidinium bromide shows excellent solubility in dimethyl sulfoxide, reaching concentrations up to 100 mg/mL (196.66 mM) at 25°C [5]. In ethanol, the compound achieves moderate solubility of 12 mg/mL (23.59 mM) [5], while maintaining only slight solubility in methanol [1] [3]. For pharmaceutical applications, a mixed solvent system of dimethyl sulfoxide and phosphate buffered saline in a 1:3 ratio provides a practical solubility of 0.25 mg/mL [6].
The compound demonstrates slight solubility in acetonitrile and achieves 10 mg/mL solubility in dimethyl formamide [6]. These solubility characteristics are crucial for analytical method development and formulation considerations, particularly given the compound's application as an inhalation powder where particle dissolution in lung fluid is essential for therapeutic efficacy [7].
Solvent | Solubility | Temperature | Reference |
---|---|---|---|
Water | Slightly soluble | 25°C | [1] [2] [3] |
DMSO | 100 mg/mL (196.66 mM) | 25°C | [5] |
Methanol | Slightly soluble | 25°C | [1] [3] |
Ethanol | 12 mg/mL (23.59 mM) | 25°C | [5] |
DMSO:PBS (1:3) | 0.25 mg/mL | Room temperature | [6] |
Acetonitrile | Slightly soluble | Not specified | [2] |
Dimethyl formamide | 10 mg/mL | Not specified | [6] |
The lipophilic character of umeclidinium bromide is quantified through various partition coefficient measurements and computational predictions. The octanol-water partition coefficient, a fundamental parameter for assessing membrane permeability and drug distribution, has been reported as 1.26 (log P) [8] [9]. This value indicates moderate lipophilicity, which is appropriate for a compound intended for pulmonary delivery where some degree of membrane permeation is required for optimal bronchodilator activity.
Computational predictions using different algorithms provide additional insights into the compound's lipophilic properties. The ALOGPS algorithm predicts a log P value of 2.2 [4], while Chemaxon calculations yield a significantly lower value of 0.68 [4]. This discrepancy between computational methods highlights the complexity of accurately predicting partition coefficients for quaternary ammonium compounds, where the permanent positive charge significantly influences partitioning behavior.
The logarithmic aqueous solubility (log S) calculated by ALOGPS is -7.4 [4], corresponding to the predicted water solubility of 2.25 × 10⁻⁵ mg/mL. This low aqueous solubility is consistent with the compound's quaternary ammonium structure and extensive aromatic substitution, which contribute to its overall lipophilic character despite containing hydrophilic functional groups.
Parameter | Value | Method/Source |
---|---|---|
Log P (predicted) | 2.2 | ALOGPS [4] |
Log P (Chemaxon) | 0.68 | Chemaxon [4] |
Log S (ALOGPS) | -7.4 | ALOGPS [4] |
Water Solubility (predicted) | 2.25 × 10⁻⁵ mg/mL | ALOGPS [4] |
Partition Coefficient (n-octanol/water) | 1.26 | Safety data sheet [8] [9] |
Umeclidinium bromide possesses a well-defined stereochemical profile that contributes to its pharmacological selectivity and physical properties. The compound is classified as achiral [10], meaning it does not exhibit optical activity and exists as a single stereoisomeric form. This characteristic simplifies both analytical characterization and regulatory considerations, as there are no enantiomeric impurities to monitor or control.
The molecular structure contains zero defined stereocenters out of one potential stereocenter (0/1) [10], and no E/Z geometric isomers are present in the structure [10]. The compound carries no net formal charge [10], which is consistent with its zwitterionic nature where the positively charged quaternary ammonium center is balanced by the bromide counterion.
The conformational flexibility of umeclidinium bromide is primarily determined by the quinuclidine bicycle core, which adopts a rigid cage-like structure. This structural rigidity contributes to the compound's receptor selectivity by presenting the pharmacophoric elements in a defined spatial arrangement. The benzyloxy ethyl side chain provides some conformational flexibility, allowing for optimal interaction with muscarinic receptor binding sites while maintaining the overall structural integrity necessary for sustained bronchodilation activity.
Parameter | Value | Reference |
---|---|---|
Stereochemistry | ACHIRAL | [10] |
Optical Activity | NONE | [10] |
Defined Stereocenters | 0/1 | [10] |
E/Z Centers | 0 | [10] |
Charge | 0 | [10] |
The stability profile of umeclidinium bromide encompasses thermal, chemical, and photochemical stability characteristics that are essential for pharmaceutical development and storage. Under normal storage conditions, the compound demonstrates good chemical stability with no dangerous reactions reported [8] [9]. However, specific environmental conditions can lead to degradation, requiring careful control of storage parameters.
Thermal stability analysis reveals that umeclidinium bromide undergoes decomposition at temperatures exceeding 231°C [1] [3]. Differential scanning calorimetry studies of various polymorphic forms show distinct melting points: Form A melts at 167.6°C [11], Form B at 232°C [11], and the anhydrous Form 1 at 237°C [11]. The amorphous form exhibits a glass transition temperature of 81°C [11] [12], indicating the temperature at which the amorphous material transitions from a glassy to a rubbery state.
The compound exhibits significant hygroscopic properties [1] [3], necessitating storage under controlled humidity conditions with inert gas atmosphere (nitrogen or argon) at 2-8°C [1] [3]. This hygroscopic nature can affect the solid-state stability and requires appropriate packaging to prevent moisture uptake during storage and handling.
Forced degradation studies demonstrate that umeclidinium bromide is susceptible to degradation under acidic, basic, and oxidative conditions [13] [14]. Treatment with hydrochloric acid, sodium hydroxide, and hydrogen peroxide all result in measurable degradation, indicating the need for pH control and antioxidant protection in pharmaceutical formulations. Photostability studies suggest that the compound requires protection from light during storage and handling [15].
Stability Condition | Result/Value | Notes |
---|---|---|
Chemical Stability | Stable under normal conditions | No dangerous reactions known under normal conditions [8] [9] |
Thermal Stability | Decomposition >231°C | Formation of toxic gases possible during heating [8] |
Glass Transition Temperature (amorphous form) | 81°C | DSC determination for amorphous form [11] [12] |
Form A Melting Point | 167.6°C | Form A determined by DSC [11] |
Form B Melting Point | 232°C | Form B determined by DSC [11] |
Hygroscopicity | Hygroscopic | Should be stored under inert gas [1] [3] |
Photostability | Requires protection from light | Store protected from light [15] |
pH Stability (acidic) | Degrades under acidic conditions | Degradation observed with HCl treatment [13] [14] |
pH Stability (basic) | Degrades under basic conditions | Degradation observed with NaOH treatment [13] [14] |
Oxidative Stability | Degrades under oxidative conditions | Degradation observed with H₂O₂ treatment [13] [14] |
Irritant;Health Hazard;Environmental Hazard